molecular formula C22H30O2S B7800368 4,4'-Thiobis(6-tert-butyl-m-cresol) CAS No. 57062-46-1

4,4'-Thiobis(6-tert-butyl-m-cresol)

Cat. No.: B7800368
CAS No.: 57062-46-1
M. Wt: 358.5 g/mol
InChI Key: HXIQYSLFEXIOAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Thiobis(6-tert-butyl-m-cresol) typically involves the reaction of 6-tert-butyl-m-cresol with sulfur dichloride in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 4,4’-Thiobis(6-tert-butyl-m-cresol) involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Thiobis(6-tert-butyl-m-cresol) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Thiobis(6-tert-butyl-m-cresol) has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of 4,4’-Thiobis(6-tert-butyl-m-cresol) is its ability to act as an antioxidant. It achieves this by donating hydrogen atoms from its phenolic hydroxyl groups to free radicals, thereby neutralizing them and preventing oxidative damage. The sulfur atom in the molecule also plays a role in stabilizing the resulting radicals, further enhancing its antioxidant properties .

Comparison with Similar Compounds

  • 4,4’-Thiobis(3-methyl-6-tert-butylphenol)
  • 4,4’-Thiobis(2-tert-butyl-5-methylphenol)
  • Bis(2-methyl-4-hydroxy-5-tert-butylphenyl) sulfide

Uniqueness: 4,4’-Thiobis(6-tert-butyl-m-cresol) is unique due to its high thermal stability and low volatility, making it particularly effective as an antioxidant in high-temperature applications. Its structure allows for effective stabilization of free radicals, which is crucial in preventing oxidative degradation in various materials .

Properties

IUPAC Name

2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenol
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InChI

InChI=1S/C22H30O2S/c1-13-9-17(23)15(21(3,4)5)11-19(13)25-20-12-16(22(6,7)8)18(24)10-14(20)2/h9-12,23-24H,1-8H3
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InChI Key

HXIQYSLFEXIOAV-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1SC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O
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Molecular Formula

C22H30O2S
Record name 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL)
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Related CAS

57062-46-1
Record name Phenol, 4,4′-thiobis[2-(1,1-dimethylethyl)-5-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID4021341
Record name 4,4'-Thiobis(6-tert-butyl-m-cresol)
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Molecular Weight

358.5 g/mol
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Physical Description

4,4'-thiobis(6-tert-butyl-m-cresol) appears as white or light gray to tan powder. (NTP, 1992), Dry Powder; Pellets or Large Crystals, Light-gray to tan powder with a slightly aromatic odor; [NIOSH], Light-gray to tan powder with a slightly aromatic odor.
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Flash Point

420 °F (NTP, 1992), 420 °F
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), VERY SOL IN METHANOL (79%); SOL IN ACETONE (20%); SLIGHTLY SOL IN BENZENE (5%); VERY SLIGHTLY SOL IN WATER (0.08%), 0.08%
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Density

1.1 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.10
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Vapor Pressure

6.3e-07 mmHg at 158 °F (NTP, 1992), 0.0000006 mmHg
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Color/Form

LIGHT GREY POWDER, FINE WHITE CRYSTALS, Light gray to tan powder.

CAS No.

96-69-5, 57062-46-1
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Melting Point

302 °F (NTP, 1992), 150 °C, SANTONOX R MELTING POINT: 161 °C, 302 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4,4'-Thiobis(6-tert-butyl-m-cresol)

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